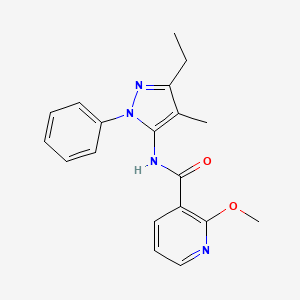![molecular formula C11H16N6 B4413980 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B4413980.png)
6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Overview
Description
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The molecular formula of this compound is C11H16N6, and it has a molecular weight of 232.29 g/mol .
Preparation Methods
The synthesis of 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-piperazine with a suitable triazole precursor in the presence of a base such as triethylamine and a solvent like xylene . The reaction is usually carried out under reflux conditions to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization .
Chemical Reactions Analysis
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of kinase signaling cascades, leading to the inhibition of tumor cell growth and proliferation .
Comparison with Similar Compounds
6-Methyl-8-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6-(3-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound lacks the piperazinyl group, making it less complex.
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate: This derivative has an acetate group, which can alter its chemical properties and biological activity.
The uniqueness of 6-METHYL-8-(4-METHYLPIPERAZINO)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development .
Properties
IUPAC Name |
6-methyl-8-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-9-7-10(11-13-12-8-17(11)14-9)16-5-3-15(2)4-6-16/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYUUHUAKTQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide](/img/structure/B4413900.png)
![6-(4-methoxyphenyl)-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4413907.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4413913.png)

![2-[(2,4,6-Trimethyl-phenylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B4413927.png)
![5-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4413932.png)
![N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4413937.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4413966.png)
![N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B4413971.png)
![5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4413979.png)
![ethyl 2-{1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4413984.png)
![2-iodo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413996.png)
![N-(4-cyanophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413997.png)
